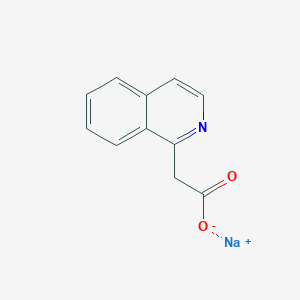

Sodium 2-(isoquinolin-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 2-(isoquinolin-1-yl)acetate is a chemical compound with the CAS Number: 1798728-26-3 . It has a molecular weight of 209.18 and its IUPAC name is this compound . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .

Synthesis Analysis

Isoquinolones, which include this compound, are important nitrogen-heterocyclic compounds. Their synthetic methods have been greatly developed recently . The construction of the isoquinolone ring focuses on intermolecular annulation protocols and intramolecular cyclization in the presence of a variety of catalyst systems .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO2.Na/c13-11(14)7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-6H,7H2,(H,13,14);/q;+1/p-1 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

1. Synthesis of Polycyclic Isoquinoline Salts

Sodium acetate is utilized in an efficient low-temperature route to synthesize bi-, tri-, and tetracyclic isoquinoline salts via C-H activation. This method involves aromatic C-H activation promoted by sodium acetate, forming cyclometalated compounds which then undergo oxidative coupling to form desired isoquinoline salts. This presents a novel, efficient method for metal-mediated synthesis of heterocycles (Li, Brennessel, & Jones, 2008).

2. Efficient Synthesis of N-Heterocycles

Another study highlights a general and efficient approach for synthesizing 2-Pyridones, 2-Quinolinones, and 1-Isoquinolinones, crucial building blocks in medicinal chemistry. This method employs sodium acetate/water as the base/nucleophile combination, showcasing the dual function of sodium acetate as both a base and nucleophile (Wang et al., 2016).

3. Fluorescent Chemosensor for Cyanide

A new fluorescent chemosensor based on 8-hydroxyquinoline derivative, sodium 2-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yloxy)acetate, was designed for cyanide detection in aqueous solution. This sensor can achieve "ON-OFF-ON" type fluorescence change with high sensitivity and rapid response, suitable for detecting CN- in biological environments (Guo et al., 2013).

4. [3+3] Cycloaddition Reactions

Research on base-controlled [3+3] cycloaddition reactions of isoquinoline N-oxides with azaoxyallyl cations has led to the development of novel compounds. This transformation proceeds through an azaoxyallyl cation generated in situ, highlighting the versatility of sodium acetate in facilitating complex organic reactions (An, Xia, & Wu, 2016).

5. Thermal Conductivity of Sodium Acetate Trihydrate Composites

A study focused on the solidification behavior and thermal conductivity of bulk sodium acetate trihydrate composites, a promising phase change material for solar thermal energy storage. It explores how additives can enhance thermal conductivity and stabilize the material for efficient energy storage and release (Dannemand, Johansen, & Furbo, 2016).

Safety and Hazards

Future Directions

Isoquinolones, including Sodium 2-(isoquinolin-1-yl)acetate, have versatile biological and physiological activities . They are not only interesting and important nitrogen-heterocyclic compounds but also useful synthetic blocks . The future direction in this field is likely to focus on the development of more efficient and economical synthetic methods .

properties

IUPAC Name |

sodium;2-isoquinolin-1-ylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.Na/c13-11(14)7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-6H,7H2,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEPVWFVKBHIOU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2CC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8NNaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1798728-26-3 |

Source

|

| Record name | sodium 2-(isoquinolin-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2645635.png)

![4-[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2645643.png)

![1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazol-5-ol](/img/structure/B2645644.png)

![2-chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2645645.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2645657.png)